molecular formula C19H20N4O3 B2417951 (E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 305376-74-3

(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2417951
CAS No.: 305376-74-3
M. Wt: 352.394
InChI Key: PQFVFJMXUIBNTR-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Imaging and Neurological Research

A study on the synthesis of [11C]HG-10-102-01, a derivative used for imaging LRRK2 enzyme in Parkinson's disease, showcases the potential of pyrido[1,2-a]pyrimidin-4-one derivatives in neurological research. The compound was synthesized with high radiochemical yield and purity, indicating its utility in positron emission tomography (PET) imaging for Parkinson's disease research (Wang et al., 2017).

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors. These compounds exhibited significant inhibitory potency and displayed antioxidant properties, suggesting their potential in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).

Protein Interaction Studies

Another application is in the study of protein interactions, as seen in the investigation of fluorescence binding with bovine serum albumin by novel p-hydroxycinnamic acid amides. These studies provide insights into the molecular interactions and binding affinities of compounds with proteins, which is crucial for drug design and development (Meng et al., 2012).

Hydrogen Bonding and Molecular Recognition

Research on amino- and imino- forms of pyrimidine and their hydrogen bonding interactions sheds light on the fundamental biochemical processes. Understanding these interactions helps in the development of biologically active molecules, such as antibiotics and metabolic stimulators (Borisenko et al., 2008).

Properties

IUPAC Name

2-(2-hydroxyethylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-4-3-10-23-18(13)22-17(20-9-11-24)16(19(23)25)12-21-14-5-7-15(26-2)8-6-14/h3-8,10,12,20,24H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFVFJMXUIBNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.